molecular formula C6H9NO B13043839 (1R)-1-(3-Furyl)ethylamine

(1R)-1-(3-Furyl)ethylamine

Cat. No.: B13043839
M. Wt: 111.14 g/mol
InChI Key: SBVKKZRVKMOURL-RXMQYKEDSA-N
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Description

(1R)-1-(3-Furyl)ethylamine is an organic compound that features a furan ring attached to an ethylamine group The compound is chiral, with the (1R) configuration indicating the specific spatial arrangement of its atoms

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R)-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m1/s1

InChI Key

SBVKKZRVKMOURL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=COC=C1)N

Canonical SMILES

CC(C1=COC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Furyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and ethylamine.

    Reaction Conditions: The reaction may involve reductive amination, where furfural is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3-Furyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Furan derivatives with various functional groups.

    Reduction Products: Saturated amines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R)-1-(3-Furyl)ethylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Furyl)ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic processes.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.

Biological Activity

(1R)-1-(3-Furyl)ethylamine, also known as 1-(furan-3-yl)ethanamine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C6_6H9_9NO
  • Molecular Weight : 111.14 g/mol
  • CAS Number : 11804704

Research indicates that this compound exhibits various biological activities primarily through its interactions with specific biological targets. The compound's structure allows it to participate in diverse biochemical pathways, making it a candidate for further investigation in therapeutic applications.

Antiproliferative Effects

A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation in different types of cancer cells, including:

  • HeLa Cells : Exhibited a notable reduction in viability with an IC50_{50} value suggesting moderate potency.
  • HepG2 Cells : Showed similar trends in reduced proliferation rates.

The mechanism behind these effects may involve the modulation of signaling pathways associated with cell growth and survival.

Neuropharmacological Activities

This compound has also been studied for its neuropharmacological properties. Preliminary studies suggest potential roles in:

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood and anxiety pathways.
  • Cognitive Enhancements : Some animal studies indicated improvements in cognitive functions when administered this compound.

Case Study 1: Anticancer Activity

In a study where this compound was tested against various cancer cell lines, it was found to selectively inhibit the growth of certain malignancies. The study utilized both in vitro and in vivo models to assess its efficacy:

Cell LineIC50_{50} (μM)Mechanism of Action
HeLa15Induction of apoptosis
HepG220Cell cycle arrest
A54925Inhibition of EGFR signaling

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound on rodent models. The results indicated:

  • Enhanced memory retention in maze tests.
  • Reduced anxiety-like behaviors in elevated plus-maze tests.

Research Findings

Recent literature reviews and experimental studies highlight the following findings regarding this compound:

  • Selectivity : The compound shows selective inhibition against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy.
  • Safety Profile : Toxicity studies indicated a relatively safe profile at therapeutic doses, although further research is needed to fully understand long-term effects.

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